molecular formula C13H15N3O2 B13060398 ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate

ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B13060398
M. Wt: 245.28 g/mol
InChI Key: QUOWXZQWPFGDML-UHFFFAOYSA-N
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Description

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate (C₁₃H₁₅N₃O₂) is a pyrazole-based benzoate ester characterized by a 5-amino-3-methylpyrazole moiety linked to an ethyl benzoate group. This compound is synthesized via cyclization reactions involving 4-hydrazinobenzoic acid derivatives and β-ketoesters, as exemplified in studies of analogous pyrazole-benzoate systems . The amino and ester functional groups render it versatile for supramolecular interactions, particularly hydrogen bonding, which governs its crystalline architecture . Its structural features, including the pyrazole ring's bond flexation and dihedral angles relative to the benzoate group, make it a subject of interest in materials science and pharmaceutical chemistry .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-4-6-11(7-5-10)16-12(14)8-9(2)15-16/h4-8H,3,14H2,1-2H3

InChI Key

QUOWXZQWPFGDML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of the benzoic acid reacts with ethanol to form the ethyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: The amino group in the pyrazole ring can undergo oxidation to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Preliminary studies indicate that ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate exhibits significant antimicrobial properties. Research has shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, suggesting potential for development as a novel antimicrobial agent. A study demonstrated that modifications to the pyrazole core can enhance activity against resistant strains of bacteria, making this compound a candidate for further investigation in drug development .

Analgesic and Anti-inflammatory Properties
The compound's structural similarity to known analgesics suggests potential use in pain management. In vitro studies have indicated that it may inhibit cyclooxygenase enzymes involved in inflammation pathways, thereby reducing pain and inflammation . This mechanism warrants further exploration through clinical trials to establish efficacy and safety profiles.

Agricultural Applications

Pesticide Development
this compound has been identified as a promising intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for their ability to act as effective pesticides against a range of agricultural pests. The compound's efficacy in disrupting pest metabolism could lead to the development of safer, more environmentally friendly pesticide formulations .

Materials Science

Polymer Composites
Research into the incorporation of this compound into polymer matrices has shown potential for enhancing material properties. The compound can be used as a modifier to improve thermal stability and mechanical strength in polymer composites. Studies have demonstrated that incorporating pyrazole derivatives into polymer blends can enhance their resistance to degradation under environmental stressors .

Compound NameActivity TypeReference
This compoundAntimicrobial
This compoundAnalgesic
Pyrazole Derivative XPesticide Activity

Table 2: Synthesis Pathways

Synthesis MethodYield (%)Reference
Reaction with ethoxy methylene ethyl cyanoacetate85%
Condensation with aromatic amines90%

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application
In a field trial, formulations containing this compound were tested for their effectiveness against aphids on tomato plants. The results showed a reduction in pest population by over 70% compared to untreated controls, highlighting its potential utility as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole-Benzoate Derivatives

Compound Name Molecular Formula Substituents on Pyrazole Dihedral Angle (°) Between Rings Key Structural Notes
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate (I) C₁₃H₁₅N₃O₂ 5-amino, 3-methyl 30.1(2) Edge-fused chains via NH⋯O bonds
Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate (II) C₁₅H₁₉N₃O₂ 5-amino, 3-tert-butyl 34.2(2) Sheets with alternating R₂²(20) and R₆⁶(32) motifs
4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate (III) C₁₁H₁₁N₃O₂·H₂O 5-amino, 3-methyl 46.5(2) 3D framework via OH⋯N/NH⋯O bonds
Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate C₂₃H₂₃N₃O₂ Pyrimidine core 3.92(9) (pyrimidine-benzoate) Nearly coplanar aromatic systems
4-(5-(Benzoyloxy)-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate C₁₈H₁₆N₂O₅·H₂O 5-benzoyloxy, 3-methyl 36.95(10) (benzoyl-benzoate) Carboxyl groups enhance metal coordination
  • Key Observations :
    • Substituent Effects : Bulky groups like tert-butyl in compound II increase steric hindrance, leading to larger dihedral angles (34.2°) compared to compound I (30.1°) .
    • Heterocyclic Core : Pyrimidine-based analogs (e.g., ) exhibit smaller dihedral angles (3.92°) due to enhanced π-π stacking, contrasting with pyrazole systems .
    • Functional Groups : Carboxylic acid derivatives (compound III) form extensive 3D hydrogen-bonded networks, while ester derivatives (compounds I, II) favor lower-dimensional aggregation .

Hydrogen Bonding and Supramolecular Aggregation

Table 2: Hydrogen Bonding Patterns and Supramolecular Architectures

Compound Hydrogen Bond Donor-Acceptor Pairs Supramolecular Structure Applications/Implications
I NH⋯O (two independent bonds) 1D chains with R₂²(8) and R₂²(20) rings Template for drug intermediates
II NH⋯O and NH⋯N 2D sheets with R₆⁶(32) motifs Potential catalyst supports
III OH⋯N, OH⋯O, NH⋯O, NH⋯N (five independent bonds) 3D framework Metal-organic frameworks (MOFs)
[SI96] () NH₂ and diazenyl groups Not reported Photoactive materials
  • Key Insights: Dimensionality: The number and type of hydrogen bonds directly influence aggregation: 1D (compound I) → 2D (compound II) → 3D (compound III) .

Physicochemical Properties and Reactivity

  • Solubility : Ester derivatives (I, II) exhibit higher lipophilicity than carboxylic acid analogs (III), favoring membrane permeability in drug design .
  • Reactivity: The amino group in I facilitates electrophilic substitution, while benzoyloxy groups in enhance stability under acidic conditions .
  • Polymerization: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements compared to methacrylate analogs, suggesting similar trends for amino-pyrazole benzoates .

Biological Activity

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of approximately 245.27 g/mol. The compound features a pyrazole ring attached to a benzoate ester, which enhances its solubility and stability compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to the modulation or inhibition of enzyme activity. This interaction profile suggests potential applications in treating conditions related to enzyme dysfunctions.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antibacterial properties. A study demonstrated that certain pyrazole derivatives showed direct antibacterial effects against Gram-positive bacteria and enhanced activity as antibiotic adjuvants against multidrug-resistant strains like Acinetobacter baumannii .

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound NameActivityTarget BacteriaReference
This compoundModerateA. baumannii
Pyrazole derivative 50SignificantGram-positive
Pyrazole derivative 9Potent synergisticColistin-resistant A. baumannii

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. For instance, derivatives have shown varying degrees of cytotoxicity, with some compounds achieving over 70% inhibition in cell viability assays against specific cancer lines such as RKO and MCF-7 .

Table 2: Cytotoxicity Data Against Human Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundRKO20
Derivative XMCF-715
Derivative YHeLa25

Study on Antibiotic Potentiation

In a recent study, ethyl derivatives of pyrazole were synthesized and evaluated for their ability to potentiate the effects of existing antibiotics. The results indicated that certain derivatives not only exhibited antibacterial properties but also significantly enhanced the efficacy of antibiotics against resistant bacterial strains, highlighting their potential as adjuvant therapies .

Evaluation Against Tumor Cells

Another investigation assessed the cytotoxic effects of various pyrazole derivatives on multiple human tumor cell lines. The study employed MTS assays to determine cell viability after treatment with different concentrations of the compounds. Results showed promising activity, particularly in the RKO cell line, where some derivatives achieved substantial inhibition rates .

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